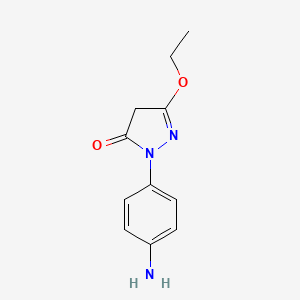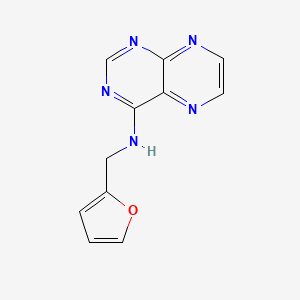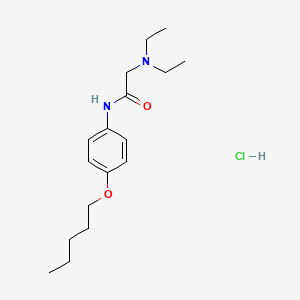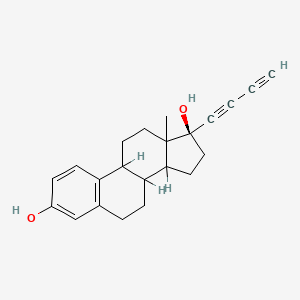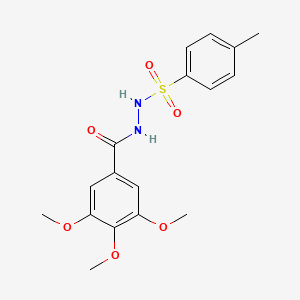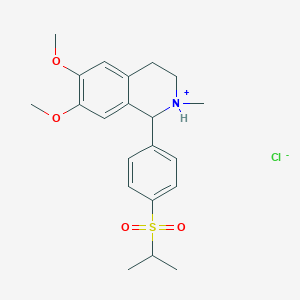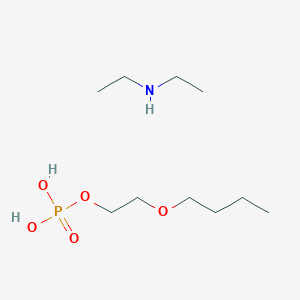
Bis(diethylammonium) 2-butoxyethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-butoxyethyl dihydrogen phosphate; N-ethylethanamine: is a chemical compound that combines the properties of an organic phosphate ester and an amine. This compound is known for its unique chemical structure, which includes a phosphate group bonded to a butoxyethyl group and an ethylethanamine group. It is used in various industrial and research applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-butoxyethyl dihydrogen phosphate; N-ethylethanamine typically involves the reaction of 2-butoxyethanol with phosphorus oxychloride to form 2-butoxyethyl phosphate. This intermediate is then reacted with N-ethylethanamine to produce the final compound. The reaction conditions usually require controlled temperatures and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of 2-butoxyethyl dihydrogen phosphate; N-ethylethanamine is carried out in large-scale reactors. The process involves the continuous feeding of reactants and the use of advanced purification techniques to obtain the desired product. Quality control measures are implemented to ensure the consistency and safety of the compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the butoxyethyl group is oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the phosphate group to phosphite or hypophosphite derivatives.
Substitution: The compound can participate in substitution reactions, where the ethylethanamine group is replaced by other amines or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various amines and alkyl halides are employed in substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Phosphite, hypophosphite derivatives.
Substitution: New amine derivatives.
Applications De Recherche Scientifique
Chemistry: 2-butoxyethyl dihydrogen phosphate; N-ethylethanamine is used as a reagent in organic synthesis and as a catalyst in various chemical reactions. Its unique structure allows it to participate in a wide range of chemical transformations.
Biology: In biological research, the compound is used to study enzyme interactions and as a model compound for understanding phosphate metabolism. It is also used in the development of new biochemical assays.
Medicine: The compound has potential applications in drug development, particularly in the design of phosphate-based prodrugs. Its ability to interact with biological molecules makes it a valuable tool in medicinal chemistry.
**Industry
Propriétés
Numéro CAS |
103659-12-7 |
|---|---|
Formule moléculaire |
C10H26NO5P |
Poids moléculaire |
271.29 g/mol |
Nom IUPAC |
2-butoxyethyl dihydrogen phosphate;N-ethylethanamine |
InChI |
InChI=1S/C6H15O5P.C4H11N/c1-2-3-4-10-5-6-11-12(7,8)9;1-3-5-4-2/h2-6H2,1H3,(H2,7,8,9);5H,3-4H2,1-2H3 |
Clé InChI |
OZOXTEDAMVQIOR-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCOP(=O)(O)O.CCNCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


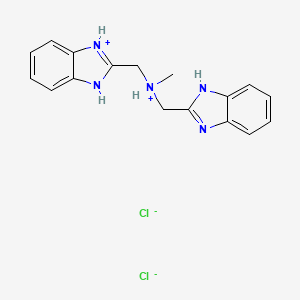
![disodium;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate;hydrate](/img/structure/B13737152.png)
![1-Methyl-2-[(1-oxoallyl)oxy]ethyl acetoacetate](/img/structure/B13737160.png)
![4-[4-Hydroxy-3-(2-methylprop-2-enyl)phenyl]-2-(2-methylprop-2-enyl)phenol](/img/structure/B13737168.png)
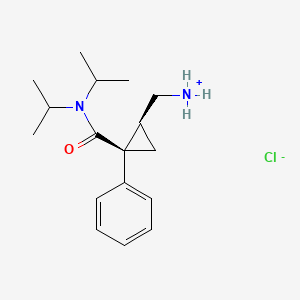

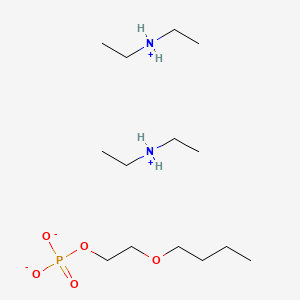
![Benzo[c]thiophen-4(5H)-one,6,7-dihydro-6,6-dimethyl-3-(methylthio)-,oxime](/img/structure/B13737180.png)
